molecular formula C13H19O3PS2 B12543028 Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester CAS No. 651727-31-0

Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester

Cat. No.: B12543028
CAS No.: 651727-31-0
M. Wt: 318.4 g/mol
InChI Key: RFUKAYWTFBCRDD-UHFFFAOYSA-N
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Description

Its structure combines sulfur-containing phosphinyl groups with aromatic ester functionality, making it relevant for applications in medicinal chemistry (e.g., antileishmanial activity) and materials science (e.g., flame retardancy or polymer modification) . The ethylthio (S-C₂H₅) groups on phosphorus contribute to its electron-withdrawing and hydrophobic properties, while the phenyl ester enhances stability against hydrolysis compared to aliphatic esters .

Properties

CAS No.

651727-31-0

Molecular Formula

C13H19O3PS2

Molecular Weight

318.4 g/mol

IUPAC Name

phenyl 3-bis(ethylsulfanyl)phosphorylpropanoate

InChI

InChI=1S/C13H19O3PS2/c1-3-18-17(15,19-4-2)11-10-13(14)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

RFUKAYWTFBCRDD-UHFFFAOYSA-N

Canonical SMILES

CCSP(=O)(CCC(=O)OC1=CC=CC=C1)SCC

Origin of Product

United States

Preparation Methods

The synthesis of

Biological Activity

Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester is a novel chemical compound notable for its unique structure that includes a propanoic acid backbone, a phenyl ester group, and two ethylthio phosphinothioyl substituents. This composition suggests potential biological activities that warrant investigation. The compound's molecular formula is C12H17O2PS2, with a molecular weight of approximately 334.46 g/mol. The presence of phosphorus and sulfur in its structure may contribute to its reactivity and biological interactions.

The compound exhibits several significant chemical properties:

  • Esterification Reactions : It can undergo typical esterification reactions, hydrolysis, and nucleophilic substitutions due to the ester and phosphinothioyl groups.
  • Hydrolysis : In aqueous environments, this compound can hydrolyze to regenerate propanoic acid and release corresponding thiols.
  • Coordination Chemistry : The phosphorus center may engage in coordination reactions with transition metals, which could lead to the formation of new complexes that might exhibit distinct biological activities.

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound possess antimicrobial properties. For instance, studies on related thiazole derivatives have shown discrete antimicrobial activity against various pathogens . This suggests that propanoic acid derivatives could also exhibit similar effects.

Enzyme Interaction Studies

Investigations into the interaction of this compound with biological systems are crucial. Preliminary studies could focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins or receptors.
  • Mechanism of Action : Understanding whether it acts as a pesticide or therapeutic agent by inhibiting specific enzymes or pathways.

Case Study 1: Antimicrobial Activity

A study on the synthesis and biological activity of thiazole derivatives demonstrated their effectiveness in promoting plant growth and exhibiting antimicrobial properties . While not directly testing this compound, the findings imply that similar compounds could enhance crop yield and resist microbial infections.

Case Study 2: Toxicity Assessments

Toxicological evaluations are essential for understanding safety profiles. In a study involving repeated dose inhalation in Wistar rats, significant degenerative changes were observed at high concentrations . Although this study did not specifically test propanoic acid, it highlights the importance of assessing potential toxicity in similar compounds.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityEnzyme Inhibition PotentialToxicity Level
This compoundTBDTBDTBD
Thiazole Derivatives (related compounds)PositivePotentialModerate
Other Phosphorus-containing EstersVariableVariableHigh at certain doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues differ in phosphorus substituents, ester groups, or backbone modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Phosphorus Substituents Ester Group Key Features CAS Number Reference
Target Compound Bis(ethylthio)phosphinyl Phenyl High hydrophobicity, sulfur-rich N/A -
3-[(4-{[Bis(ethylthio)methylene]sulfamoyl}phenyl)amino]propanoic acid Bis(ethylthio)methylene sulfamoyl Carboxylic acid Sulfonamide linkage, bioactive potential Not provided
Propanoic acid, 2-[bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester Bis(isopropoxy)phosphinyl Benzyl (phenylmethyl) Enhanced steric hindrance, lower acidity 113368-86-8
Phenyl propanoic acid (−)-bornyl ester None (simple propanoate) Bornyl (terpene) Antileishmanial activity, natural product derivative Not provided
3-(Hydroxyphenyl phosphinyl) propanoic acid (HPP) Hydroxyphenyl phosphinyl Carboxylic acid Flame retardant, reacts with ethylene glycol Not provided

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Bis(isopropoxy)phosphinyl benzyl ester HPP Bornyl Ester
Molecular Weight (g/mol) ~356 (estimated) 356.3 (C₁₇H₂₅O₅P) ~218 (C₉H₁₁O₅P) ~320 (C₁₉H₂₄O₃)
Solubility Low (hydrophobic phenyl ester) Moderate in polar aprotic solvents High (carboxylic acid) Low (terpene ester)
Stability Hydrolysis-resistant Stable under anhydrous conditions Reactive with diols Thermally stable

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